molecular formula C8H6F2N2 B13019470 5-Amino-2-(difluoromethyl)benzonitrile

5-Amino-2-(difluoromethyl)benzonitrile

Cat. No.: B13019470
M. Wt: 168.14 g/mol
InChI Key: HUQUSJUWTGPPJM-UHFFFAOYSA-N
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Description

5-Amino-2-(difluoromethyl)benzonitrile: is an organic compound with the molecular formula C8H6F2N2 It is a derivative of benzonitrile, characterized by the presence of an amino group at the 5-position and a difluoromethyl group at the 2-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(difluoromethyl)benzonitrile typically involves the introduction of the difluoromethyl group and the amino group onto the benzonitrile core. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2-chloro-5-nitrobenzonitrile, is reacted with a difluoromethylating agent under specific conditions to introduce the difluoromethyl group. The nitro group is then reduced to an amino group using a reducing agent like stannous chloride in hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and conditions is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-(difluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 5-nitro-2-(difluoromethyl)benzonitrile.

    Reduction: Formation of 5-amino-2-(difluoromethyl)benzylamine.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Amino-2-(difluoromethyl)benzonitrile is used as a building block in organic synthesis. Its unique functional groups make it a valuable intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of difluoromethyl groups on biological activity. It may serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The difluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.

Industry: In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-(difluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, the difluoromethyl group can enhance the binding affinity of the compound to its molecular targets, such as enzymes or receptors. The amino group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

    5-Amino-2-(trifluoromethyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    5-Amino-2-fluorobenzonitrile: Contains a single fluorine atom instead of a difluoromethyl group.

    2-Amino-5-(difluoromethyl)benzonitrile: The positions of the amino and difluoromethyl groups are reversed.

Uniqueness: 5-Amino-2-(difluoromethyl)benzonitrile is unique due to the presence of both an amino group and a difluoromethyl group on the benzonitrile core. This combination of functional groups imparts specific chemical and physical properties that can be exploited in various applications, such as enhancing the metabolic stability of pharmaceuticals or modifying the properties of materials .

Properties

Molecular Formula

C8H6F2N2

Molecular Weight

168.14 g/mol

IUPAC Name

5-amino-2-(difluoromethyl)benzonitrile

InChI

InChI=1S/C8H6F2N2/c9-8(10)7-2-1-6(12)3-5(7)4-11/h1-3,8H,12H2

InChI Key

HUQUSJUWTGPPJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C#N)C(F)F

Origin of Product

United States

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